molecular formula C10H13Cl B11960719 1-Chloro-2,3,4,5-tetramethylbenzene CAS No. 26138-77-2

1-Chloro-2,3,4,5-tetramethylbenzene

Cat. No.: B11960719
CAS No.: 26138-77-2
M. Wt: 168.66 g/mol
InChI Key: XBGOUJALJVZXEF-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is part of the aromatic hydrocarbons family and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,5-tetramethylbenzene can be synthesized through the chlorination of 2,3,4,5-tetramethylbenzene. One common method involves the use of tert-butyl hypochlorite (t-BuOCl) in the presence of an iron-containing catalyst. This reaction typically occurs under mild conditions and yields the desired chlorinated product with high selectivity .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of tetramethylbenzene using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2,3,4,5-tetramethylbenzene.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include 2,3,4,5-tetramethylphenol or 2,3,4,5-tetramethylaniline.

    Oxidation: Products include 2,3,4,5-tetramethylbenzoic acid or 2,3,4,5-tetramethylbenzaldehyde.

    Reduction: The major product is 2,3,4,5-tetramethylbenzene.

Scientific Research Applications

1-Chloro-2,3,4,5-tetramethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,3,4,5-tetramethylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the chlorine atom .

Comparison with Similar Compounds

    1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks the chlorine atom.

    1,2,3,5-Tetramethylbenzene (Isodurene): Different arrangement of methyl groups.

    1,2,4,5-Tetramethylbenzene (Durene): Different arrangement of methyl groups

Uniqueness: 1-Chloro-2,3,4,5-tetramethylbenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

26138-77-2

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-chloro-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13Cl/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3

InChI Key

XBGOUJALJVZXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)Cl

Origin of Product

United States

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